5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 3733-29-7
VCID: VC2101973
InChI: InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2
SMILES: C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr
Molecular Formula: C12H14Br2O2
Molecular Weight: 350.05 g/mol

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

CAS No.: 3733-29-7

Cat. No.: VC2101973

Molecular Formula: C12H14Br2O2

Molecular Weight: 350.05 g/mol

* For research use only. Not for human or veterinary use.

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane - 3733-29-7

Specification

CAS No. 3733-29-7
Molecular Formula C12H14Br2O2
Molecular Weight 350.05 g/mol
IUPAC Name 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane
Standard InChI InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Standard InChI Key VGUUZSMFETVOJZ-UHFFFAOYSA-N
SMILES C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr
Canonical SMILES C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr

Introduction

Basic Information and Chemical Identity

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is an organic compound belonging to the 1,3-dioxane family, characterized by a six-membered heterocyclic ring containing two oxygen atoms. It features a phenyl group at the 2-position and two bromomethyl substituents at the 5-position of the dioxane ring. This specific substitution pattern creates a molecule with distinctive reactivity and conformational properties that have attracted significant research interest in organic chemistry .

The compound is identified by the CAS Registry Number 3733-29-7 and is also known by alternative names including "1,3-Dioxane, 5,5-bis(bromomethyl)-2-phenyl-" . It represents an important class of functionalized 1,3-dioxanes that serve as versatile building blocks in organic synthesis due to the presence of reactive bromomethyl groups that can undergo various transformations .

Chemical Identity Information

The table below summarizes the key identification parameters for 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane:

ParameterInformation
Chemical Name5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane
CAS Number3733-29-7
Molecular FormulaC₁₂H₁₄Br₂O₂
Molecular Weight350.05 g/mol
Synonyms1,3-Dioxane, 5,5-bis(bromomethyl)-2-phenyl-
WikidataQ82521062

Physical and Chemical Properties

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane exists as a white solid at room temperature. While the search results don't provide a complete profile of its physical properties, some characteristics can be inferred from related compounds and general principles of organic chemistry .

Based on its chemical structure, the compound contains two reactive bromomethyl groups that make it valuable as a precursor in organic synthesis. The presence of these groups contributes to its chemical reactivity, particularly in nucleophilic substitution reactions .

By examining related compounds like its hydroxymethyl analog (5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane), we can infer some of its physical characteristics. The hydroxymethyl analog has a melting point of 135°C, suggesting that the bromomethyl derivative would also have a relatively high melting point, though likely different due to the change in functional groups .

Structural Characteristics

Molecular Structure

The 1,3-dioxane ring in 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane adopts a chair conformation, which is the most stable arrangement for six-membered rings. This conformation minimizes steric interactions between substituents and optimizes bond angles within the ring structure .

Conformational Analysis

Conformational analysis of this compound and related 5,5-bis(halomethyl)-1,3-dioxanes has been a subject of scientific investigation. Research has employed various techniques including X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods to elucidate the preferred conformations and structural dynamics of these molecules .

Synthesis Methods

The synthesis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane is well-documented in the literature, with several approaches available. The most common method involves the condensation reaction between 2,2-bis(bromomethyl)propane-1,3-diol and benzaldehyde in the presence of an acid catalyst.

Standard Synthesis Procedure

A detailed synthesis procedure is described in the available research literature:

  • 2,2-Bis(bromomethyl)propane-1,3-diol (10g, 38.18mmol) is dissolved in 140mL of toluene.

  • Benzaldehyde (4.25g, 40.09mmol) and p-toluenesulfonic acid (657mg, 3.82mmol) are added to the solution.

  • The reaction mixture is heated to 120°C and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the solution is washed three times with saturated sodium bicarbonate solution (40mL each).

  • The organic layer is then washed once with saturated brine (30mL), dried with anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is recrystallized from methanol at room temperature to obtain the product as a white solid.

  • This procedure typically yields 12.7g of the product (95% yield) .

This synthetic approach represents a classical acetalisation reaction, where the aldehyde (benzaldehyde) reacts with the diol (2,2-bis(bromomethyl)propane-1,3-diol) to form the cyclic acetal structure of the 1,3-dioxane ring.

Alternative Synthesis Approaches

While the primary synthesis method is described above, alternative approaches may involve different starting materials or reaction conditions. For instance, some researchers have explored the direct functionalization of 5,5-disubstituted-1,3-dioxanes or modification of related compounds like 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane .

The synthesis of the related compound 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane involves the reaction of 2,2-bis(hydroxymethyl)-1,3-propanediol with benzaldehyde in the presence of iodine as a catalyst in DMF at 353-363K for 5 hours. This compound could potentially serve as a precursor for the synthesis of the bromomethyl derivative through appropriate bromination reactions .

Applications and Research Significance

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane has several important applications in organic chemistry and serves as a valuable research tool in various studies.

Synthetic Applications

Research Findings and Related Studies

Several scientific investigations have focused on 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane and structurally related compounds, yielding valuable insights into their properties and behavior.

Conformational Analysis Studies

Research has been conducted on the conformational analysis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane using advanced analytical techniques including X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods . These studies have revealed important details about the preferred conformations of the molecule and the factors that influence its structural dynamics.

The research paper titled "Structure and conformational analysis of 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane by XRD, NMR and computer simulation" represents one example of such investigations, focusing on a closely related compound with a trichloromethyl group instead of a phenyl group at the 2-position . This and similar studies contribute to a broader understanding of the conformational properties of 5,5-bis(halomethyl)-1,3-dioxanes.

Related Compounds and Comparative Studies

Investigations into related compounds provide additional context for understanding the properties of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane. For instance, studies on 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane have shown that adjacent molecules of this compound are linked by O—H⋯O hydrogen bonds into a chain, highlighting the importance of intermolecular interactions in determining the solid-state properties of these materials .

Other related research has examined compounds such as 5,5-bis(chloromethyl)-1,3-dioxanes and 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, providing a broader perspective on the structure-property relationships within this class of heterocyclic compounds .

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